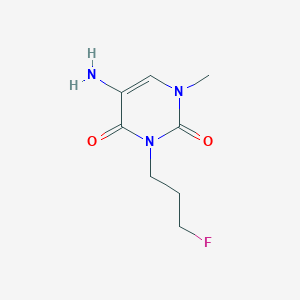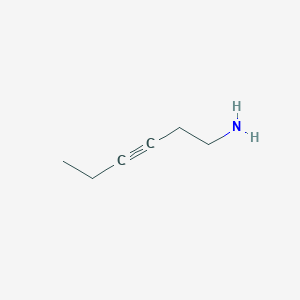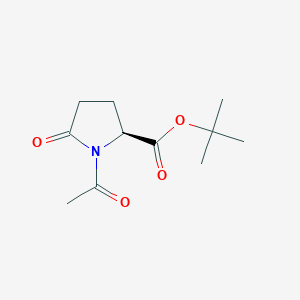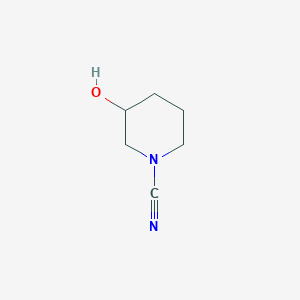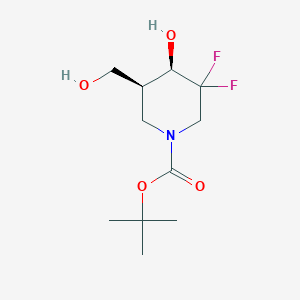
cis-tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The tert-butyl, difluoro, hydroxy, and hydroxymethyl groups are introduced through various substitution and addition reactions.
Final Coupling: The final step involves coupling the piperidine derivative with a carboxylate group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The difluoro groups can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes.
Aplicaciones Científicas De Investigación
(4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in organic synthesis.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro groups may enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl groups can participate in hydrogen bonding. The piperidine ring provides structural stability and influences the compound’s overall conformation.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: Lacks the (4R,5S) stereochemistry.
tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine: Lacks the carboxylate group.
tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: Lacks the tert-butyl group.
Uniqueness
The unique combination of functional groups and stereochemistry in (4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate distinguishes it from similar compounds
Propiedades
Fórmula molecular |
C11H19F2NO4 |
|---|---|
Peso molecular |
267.27 g/mol |
Nombre IUPAC |
tert-butyl (4R,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-4-7(5-15)8(16)11(12,13)6-14/h7-8,15-16H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Clave InChI |
VPLQVCYHEZXTMT-JGVFFNPUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C(C1)(F)F)O)CO |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C(C1)(F)F)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072838.png)
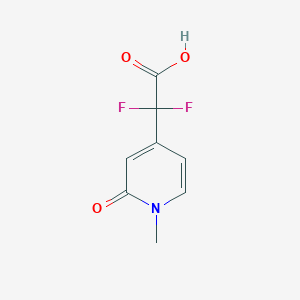
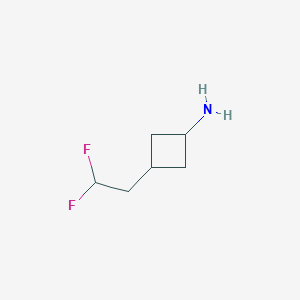
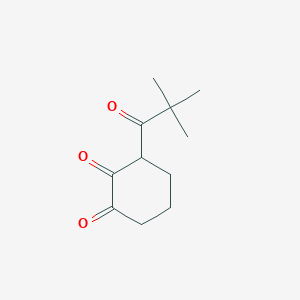

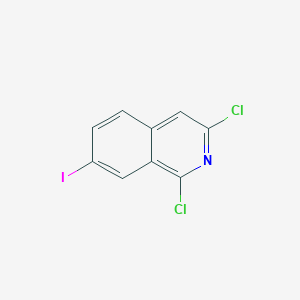
![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)
